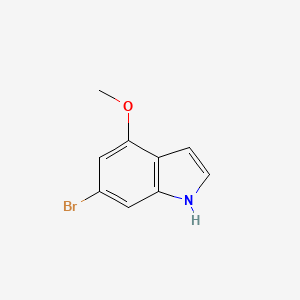

6-Bromo-4-methoxy-1H-indole

Description

BenchChem offers high-quality 6-Bromo-4-methoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFDDPXFOMVGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646119 | |

| Record name | 6-Bromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393553-57-6 | |

| Record name | 6-Bromo-4-methoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393553-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-4-methoxy-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 6-Bromo-4-methoxy-1H-indole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of a bromine atom at the 6-position and a methoxy group at the 4-position offers a valuable platform for further chemical modifications and the exploration of novel therapeutic agents. This document delves into the mechanistic underpinnings and practical execution of the most viable synthetic routes, including the Leimgruber-Batcho and Fischer indole syntheses. Detailed experimental protocols, causality behind procedural choices, and characterization data are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it a cornerstone in the design of bioactive molecules. The targeted compound, 6-Bromo-4-methoxy-1H-indole, presents a synthetically versatile intermediate. The bromine atom at the 6-position serves as a convenient handle for post-synthetic modifications via cross-coupling reactions, enabling the introduction of diverse functionalities. The methoxy group at the 4-position modulates the electronic character of the indole ring, influencing its reactivity and potential biological activity.

This guide is structured to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of the synthesis of this important indole derivative. We will explore two of the most powerful and adaptable methods for indole synthesis: the Leimgruber-Batcho and the Fischer indole syntheses. Each section will provide a thorough discussion of the reaction mechanism, a step-by-step experimental protocol, and the necessary characterization data for the final product.

Strategic Approach to Synthesis: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for the preparation of indoles, particularly those with substitution on the benzene ring.[1][2] A key advantage of this method is the ready availability of a wide range of substituted o-nitrotoluenes as starting materials.[3] The synthesis proceeds in two main stages: the formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by reductive cyclization to the indole.

Retrosynthetic Analysis and Key Intermediate

A logical retrosynthetic disconnection of 6-Bromo-4-methoxy-1H-indole using the Leimgruber-Batcho strategy points to the key intermediate, 1-bromo-5-methoxy-3-methyl-2-nitrobenzene .

Figure 1: Retrosynthetic analysis via the Leimgruber-Batcho pathway.

Synthesis of the Key Precursor: 1-Bromo-5-methoxy-3-methyl-2-nitrobenzene

The synthesis of this key o-nitrotoluene intermediate can be envisioned from commercially available 3-bromo-5-methoxyaniline. The synthetic sequence involves the introduction of a methyl group and a nitro group onto the aromatic ring. A plausible route is outlined below.

Workflow for Precursor Synthesis

Figure 2: Proposed synthetic workflow for the key o-nitrotoluene precursor.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

To a solution of 1-bromo-5-methoxy-3-methyl-2-nitrobenzene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (0.2 equivalents). The reaction mixture is heated to 110-120 °C for 4-6 hours, during which the formation of the enamine intermediate, 1-((E)-2-(dimethylamino)vinyl)-5-bromo-3-methoxy-2-nitrobenzene, occurs. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature.

Causality: The elevated temperature is necessary to drive the condensation reaction and the removal of methanol, which is formed as a byproduct. Pyrrolidine acts as a basic catalyst to facilitate the deprotonation of the benzylic methyl group.

Step 2: Reductive Cyclization

The crude enamine from the previous step is dissolved in a mixture of ethyl acetate and methanol. To this solution, add a catalytic amount of Palladium on carbon (10% Pd/C). The reaction mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC). Alternatively, other reducing agents such as Raney nickel with hydrazine hydrate, stannous chloride, or iron in acetic acid can be employed.[1]

Causality: The palladium-catalyzed hydrogenation effectively reduces the nitro group to an amine. The resulting amino-enamine intermediate spontaneously cyclizes, followed by the elimination of dimethylamine to form the aromatic indole ring.

Work-up and Purification:

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-Bromo-4-methoxy-1H-indole.

Alternative Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for constructing the indole nucleus.[4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound.

Retrosynthetic Analysis and Key Precursor

For the synthesis of 6-Bromo-4-methoxy-1H-indole, the Fischer synthesis requires the corresponding substituted phenylhydrazine, which is (3-bromo-5-methoxyphenyl)hydrazine . This can be reacted with a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring. To obtain the unsubstituted pyrrole ring, glyoxal or a protected form thereof can be used.

Figure 3: Retrosynthetic analysis via the Fischer indole pathway.

Synthesis of the Key Precursor: (3-Bromo-5-methoxyphenyl)hydrazine

This key hydrazine derivative can be prepared from the commercially available 3-bromo-5-methoxyaniline via a two-step sequence involving diazotization followed by reduction.

Workflow for Precursor Synthesis

Figure 4: Synthetic workflow for the key phenylhydrazine precursor.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Formation of Phenylhydrazone and In Situ Cyclization

To a solution of (3-bromo-5-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add glyoxal (as a 40% aqueous solution) or a glyoxal equivalent like glyoxal sodium bisulfite addition compound (1 equivalent). The mixture is then treated with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or zinc chloride, and heated to reflux for several hours.[5] The progress of the reaction is monitored by TLC.

Causality: The acidic conditions facilitate both the formation of the hydrazone and the subsequent[6][6]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis. The choice of acid and solvent can significantly impact the reaction yield and should be optimized.

Work-up and Purification:

After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 6-Bromo-4-methoxy-1H-indole.

Characterization and Data

The identity and purity of the synthesized 6-Bromo-4-methoxy-1H-indole must be confirmed through various analytical techniques. Below is a summary of expected analytical data.

Table 1: Physicochemical and Spectroscopic Data for 6-Bromo-4-methoxy-1H-indole

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [7] |

| Molecular Weight | 226.07 g/mol | [7] |

| Appearance | Off-white to light brown solid | - |

| Melting Point | Not available | [7] |

| Boiling Point | 346.8 °C at 760 mmHg | [7] |

| Density | 1.591 g/cm³ | [7] |

| ¹H NMR (CDCl₃, δ) | Expected signals: ~8.1 (br s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃) | Predicted |

| ¹³C NMR (CDCl₃, δ) | Expected signals: ~150-155 (C-O), 135-140 (C-Br), 100-130 (Ar-C), 55-60 (OCH₃) | Predicted |

Note: Predicted NMR data is based on general chemical shift ranges for similar indole structures. Actual values should be determined experimentally.

Safety Considerations

Both synthetic routes involve the use of hazardous materials. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

-

Brominating agents: Are corrosive and toxic. Handle with care.

-

Nitrating agents (HNO₃, H₂SO₄): Are highly corrosive and strong oxidizers.

-

Hydrazine hydrate: Is toxic and a suspected carcinogen.

-

Flammable solvents (ethanol, ethyl acetate, hexane): Keep away from ignition sources.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide has outlined two robust and well-established synthetic strategies for the preparation of 6-Bromo-4-methoxy-1H-indole: the Leimgruber-Batcho and Fischer indole syntheses. The Leimgruber-Batcho method offers a modern and often high-yielding approach, contingent on the successful synthesis of the key o-nitrotoluene intermediate. The Fischer indole synthesis provides a classic and reliable alternative, relying on the preparation of the corresponding phenylhydrazine.

The choice of synthetic route will depend on the availability of starting materials, the scale of the synthesis, and the specific expertise of the researcher. By providing detailed mechanistic insights, step-by-step protocols, and essential characterization data, this guide aims to empower researchers to confidently synthesize this valuable indole derivative for their drug discovery and development endeavors.

References

-

Leimgruber, W.; Batcho, A. D. Process for Producing Indoles. U.S. Patent 3,732,245, May 8, 1973.[8]

-

Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984 , 22 (1), 195-221.[2]

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.

- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-676.

- Sundberg, R. J. Indoles; Academic Press: San Diego, CA, 1996.

- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.

-

6-Bromo-4-methoxy-1H-indole | 393553-57-6. American Elements. ([Link]7]

Sources

- 1. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. CN101333153A - Preparation of m-bromoanisole - Google Patents [patents.google.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

- 8. US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes - Google Patents [patents.google.com]

6-Bromo-4-methoxy-1H-indole: Chemical Architecture and Synthetic Utility

An In-Depth Technical Guide to 6-Bromo-4-methoxy-1H-indole

Executive Summary

6-Bromo-4-methoxy-1H-indole (CAS 393553-57-6) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., PI3K) and serotonergic modulators. Distinguished by its dual-functionalization potential—an electron-rich indole core activated by a C4-methoxy group and a reactive C6-bromide handle—this molecule serves as a versatile linchpin for divergent synthesis. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed for application scientists and drug discovery researchers.

Part 1: Physicochemical Profile & Chemical Identity[1]

The unique substitution pattern of 6-bromo-4-methoxy-1H-indole imparts specific electronic properties. The C4-methoxy group acts as a strong electron-donating group (EDG) through resonance, significantly increasing the nucleophilicity of the C3 position, while the C6-bromine atom provides a site for orthogonal functionalization via transition-metal catalysis without interfering with the indole nitrogen or C3 reactivity.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 6-Bromo-4-methoxy-1H-indole |

| CAS Number | 393553-57-6 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Exact Mass | 224.979 g/mol |

| Appearance | Off-white to light green crystalline solid |

| Melting Point | N/A (Predicted >80°C based on analogs) |

| Boiling Point | 346.8°C (Predicted at 760 mmHg) |

| Density | 1.591 g/cm³ (Predicted) |

| pKa (NH) | ~16.3 (Calculated) |

| LogP | 2.7 (Lipophilic, suitable for CNS penetration) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Part 2: Synthetic Methodologies

The synthesis of 4,6-disubstituted indoles is non-trivial due to the specific regiochemical requirements. While direct halogenation of 4-methoxyindole often yields mixtures (favoring C3 or C7), de novo ring construction is the preferred route for high-purity 6-bromo-4-methoxy-1H-indole.

Method A: Leimgruber-Batcho Indole Synthesis (Recommended)

This pathway is favored for its scalability and mild conditions, avoiding the harsh acid catalysis of the Fischer indole synthesis which can degrade electron-rich methoxy groups.

Precursor: 4-Bromo-2-methoxy-6-nitrotoluene.

Protocol:

-

Enamine Formation: The precursor is heated with

-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C. The methyl group, activated by the ortho-nitro group, condenses to form the -

Reductive Cyclization: The intermediate is treated with Raney Nickel/Hydrazine or Zn/Acetic Acid (or TiCl₃) to reduce the nitro group to an amine, which spontaneously cyclizes and eliminates dimethylamine to form the indole core.

Method B: Bartoli Indole Synthesis

Suitable for smaller scales, utilizing the reaction of vinyl magnesium bromide with an ortho-substituted nitrobenzene.

Precursor: 1-Nitro-2-bromo-4-methoxybenzene (Regioselectivity control required). Note: This route is less convergent for this specific substitution pattern due to potential steric clashes at the C4 position.

Visualization: Synthetic Pathway (Leimgruber-Batcho)

Figure 1: The Leimgruber-Batcho synthesis pathway, ensuring regioselective installation of the C4-methoxy and C6-bromo substituents.

Part 3: Reactivity & Medicinal Chemistry Applications

The molecule functions as a "bifunctional scaffold." The C6-bromide is a classic electrophile for cross-coupling, while the C3 position is a potent nucleophile.

C-6 Functionalization (Suzuki-Miyaura Coupling)

The bromine at C6 is highly reactive toward Pd(0) catalysis. The presence of the C4-methoxy group does not sterically hinder the C6 position, allowing for high yields.

-

Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

-

Application: Installation of biaryl systems common in kinase inhibitors (e.g., PI3K, VEGFR).

C-3 Electrophilic Substitution

The C4-methoxy group donates electron density into the ring, activating C3.

-

Formylation (Vilsmeier-Haack): POCl₃/DMF yields the 3-carbaldehyde.

-

Halogenation: NCS or NBS yields 3-chloro or 3-bromo derivatives.

N-1 Functionalization

The indole nitrogen can be alkylated or arylated to tune solubility or target affinity.

-

Protocol: NaH (1.2 eq), DMF, 0°C → RT, followed by alkyl halide.

Visualization: Reactivity Map

Figure 2: Divergent reactivity profile. The C6-Br handle allows orthogonal expansion relative to the nucleophilic C3 center.

Part 4: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at C-6

To synthesize 4-methoxy-6-(4-pyridyl)-1H-indole.

-

Setup: In a microwave vial or round-bottom flask, combine 6-bromo-4-methoxy-1H-indole (1.0 eq), 4-pyridylboronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

-

Solvent: Add degassed 1,4-dioxane (10 mL/mmol) and 2M aqueous Na₂CO₃ (3.0 eq).

-

Reaction: Heat to 90°C under N₂ atmosphere for 4–12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Safety & Handling

-

Hazards: Irritant to eyes (H319), skin (H315), and respiratory system (H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive; keep container tightly closed.

-

Disposal: Halogenated organic waste stream.

References

-

PubChem. (2025). 6-Bromo-4-methoxy-1H-indole Compound Summary. National Library of Medicine. [Link]

-

American Elements. (2025). 6-Bromo-4-methoxy-1H-indole Product Specifications. [Link][1][2]

-

Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Protocols. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-methoxy-1H-indole

Abstract & Strategic Significance

The 6-bromo-4-methoxy-1H-indole scaffold is a high-value pharmacophore in medicinal chemistry, frequently serving as a core for kinase inhibitors (targeting the ATP hinge region) and GPCR modulators (e.g., 5-HT receptors).

While the indole nucleus is generally electron-rich, the 4-methoxy substituent introduces a specific electronic challenge. Through mesomeric donation (+M effect), the methoxy group increases electron density across the bicyclic system. This renders the C6-Bromine bond less electrophilic compared to a standard 6-bromoindole, thereby increasing the energy barrier for the oxidative addition step in the catalytic cycle.

This guide provides optimized protocols to overcome this deactivation, ensuring high conversion rates while maintaining regioselectivity and functional group tolerance.

Critical Parameters & Optimization Logic

The "Deactivated" Electrophile Challenge

In palladium catalysis, the rate-limiting step for aryl bromides is often oxidative addition.

-

Problem: The electron-donating 4-OMe group stabilizes the C6 position, making the C-Br bond stronger and less reactive toward the Pd(0) species.

-

Solution: Utilization of electron-rich, bulky phosphine ligands (e.g., Dialkylbiaryl phosphines like XPhos, SPhos, or RuPhos). These ligands increase the electron density on the Palladium center, making it more nucleophilic and capable of inserting into the deactivated Ar-Br bond.

N-H Proton Management

The free N-H of the indole (pKa ~16) presents a competitive site for arylation or deprotonation.

-

Suzuki-Miyaura: Weak bases (K₂CO₃, K₃PO₄) are preferred to avoid deprotonating the indole N-H, allowing the reaction to proceed without N-protection.

-

Buchwald-Hartwig: Strong bases (NaOtBu) are often required. If N-arylation is a side reaction, use LHMDS (non-nucleophilic) or protect the nitrogen (e.g., SEM, Boc, or Tosyl) prior to coupling.

Decision Matrix: Reaction Workflow

The following decision tree outlines the optimal catalytic systems based on the desired transformation.

Figure 1: Strategic selection of catalytic systems based on coupling partners.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Coupling of 6-bromo-4-methoxy-1H-indole with aryl boronic acids. Rationale: The XPhos Pd G3 precatalyst is selected because XPhos forms a monolithic, active Pd(0) species that is highly effective for electron-rich (deactivated) aryl bromides.

Materials:

-

6-Bromo-4-methoxy-1H-indole (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)

-

Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the indole (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

-

Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed THF (concentration ~0.1 M relative to indole) and 0.5 M aq. K₃PO₄ via syringe.

-

Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by LC-MS.

-

Note: If conversion is slow, increase temperature to 100 °C (requires pressure vial).

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of secondary amines at the C6 position. Rationale: RuPhos is the ligand of choice for secondary amines due to its resistance to oxidation and high activity with electron-rich aryl halides. LHMDS is used as a base if the substrate contains sensitive functional groups, though NaOtBu is standard.

Materials:

-

6-Bromo-4-methoxy-1H-indole (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G3 (2–5 mol%)

-

Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv)

-

Solvent: Toluene or t-Amyl Alcohol (anhydrous, degassed)

Procedure:

-

Setup: In a glovebox or under strict Ar flow, combine indole, amine, NaOtBu, and RuPhos Pd G3 in a vial.

-

Solvent: Add anhydrous Toluene (0.2 M).

-

Reaction: Seal and heat to 80–100 °C for 4–12 hours.

-

Checkpoint: If the indole N-H is unprotected, use 2.5 equiv of base (1 equiv to deprotonate N-H, 1.5 for the reaction) or protect the N-H first. Recommendation: For valuable amines, protect the indole N-H with Boc or SEM to prevent catalyst poisoning or side reactions.

-

-

Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via reverse-phase HPLC or silica chromatography.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Installation of alkyne linkers. Rationale: Copper-co-catalyzed conditions work well. The electron-rich nature of the indole requires slightly higher temperatures than electron-poor systems.

Materials:

-

6-Bromo-4-methoxy-1H-indole (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

-

Co-Catalyst: CuI (2.5 mol%)

-

Base/Solvent: Et₃N (as solvent or 1:1 mix with DMF)

Procedure:

-

Setup: Combine indole, Pd catalyst, and CuI in a vial.

-

Solvent: Add degassed Et₃N/DMF (1:1).

-

Addition: Add the alkyne.

-

Reaction: Heat to 80 °C for 4–6 hours.

-

Workup: Standard aqueous extraction. Caution: Copper residues can chelate to the product; wash with NH₄Cl/NH₃ solution to remove Cu.

Troubleshooting & Pro-Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition failure due to electron-rich ring. | Switch to XPhos or tBuXPhos ligands. Increase Temp to 110 °C. |

| Protodehalogenation | Hydride source present (often from solvent or excess base). | Ensure solvents are anhydrous. Reduce reaction time. |

| Homocoupling | Oxidation of boronic acid (Suzuki) or alkyne (Glaser coupling). | Degas solvents thoroughly (sparge with Ar for 15 min). |

| N-Arylation | Competitive coupling at Indole N-H. | Protect N-H (Boc/SEM) or use a weaker base (K₃PO₄) in Suzuki. |

References

-

Synthesis and Reactivity of Methoxy-Activated Indoles. Chimica Italiana. (Review of methoxy-indole reactivity and Suzuki coupling examples). [1][2][3][4]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (General mechanism and ligand selection for amination). 5[1][2][3][4]

-

Suzuki Coupling. Organic Chemistry Portal. (Protocols for boronic acid cross-coupling). 6[1][2][3][4][7]

-

Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole Series. Thieme Connect. (Specific application to bromo-indoles). 8

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. mdpi.com [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

"functionalization of the C6 position of 4-methoxy-1H-indole"

Executive Summary

Functionalizing the benzene ring of the indole scaffold—specifically the C6 position—is a formidable challenge in medicinal chemistry.[1] While C2 and C3 are naturally nucleophilic and accessible via classical electrophilic aromatic substitution (EAS) or lithiation, the carbocyclic core (C4–C7) remains largely inert to standard methods.

The substrate 4-methoxy-1H-indole presents a unique "selectivity paradox." The C4-methoxy group is an electron-donating group (EDG) that electronically activates the ortho- (C3, C5) and para- (C7) positions. However, for drug discovery applications requiring C6-functionalization , this electronic bias must be overridden.

This Application Note details a high-precision protocol utilizing Steric Steering . By installing a bulky N-triisopropylsilyl (TIPS) group, we effectively shut down the C2 and C7 positions. Combined with the inherent steric crowding at C3 and C5 caused by the 4-methoxy group, the Iridium-catalyzed C-H borylation is forced to occur exclusively at the C6 position . This method allows for the subsequent installation of diverse aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling.

Strategic Analysis: The "Steric Steering" Mechanism

To achieve C6 selectivity, one must navigate the electronic and steric landscape of the 4-methoxyindole substrate.

-

Electronic Bias (Natural Reactivity):

-

C3: Highly nucleophilic (EAS preferred).

-

C2: Acidic (Lithiation preferred).

-

C5/C7: Activated by C4-OMe (ortho/para directing).

-

C6: Electronically deactivated (meta to OMe) and naturally disfavored.

-

-

Steric Solution (Iridium Catalysis):

-

The active catalyst species formed from [Ir(OMe)(cod)]2 and dtbpy is sterically demanding. It prefers the least hindered C-H bond.

-

N-TIPS Protection: The bulky triisopropylsilyl group creates a "cone of protection" that sterically blocks C2 and C7.

-

4-OMe Effect: The methoxy group at C4 creates peri-strain at C3 and ortho-crowding at C5.

-

Result: C6 remains the only sterically accessible "landing strip" for the catalyst.

-

Visualizing the Selectivity Logic

Figure 1: Steric Selectivity Map. Red indicates blocked sites; Yellow indicates hindered sites; Green indicates the target site.

Detailed Experimental Protocols

Phase 1: N-Protection (Steric Shield Installation)

Objective: Install the TIPS group to block C2 and C7.

Reagents:

-

4-Methoxy-1H-indole (1.0 equiv)

-

Sodium Hydride (NaH, 60% in oil, 1.2 equiv)

-

Triisopropylsilyl chloride (TIPSCl, 1.1 equiv)

-

THF (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask and cool under Argon. Add NaH (1.2 equiv) and wash with dry hexanes (2x) to remove mineral oil if necessary. Suspend NaH in anhydrous THF (0.2 M relative to indole).

-

Deprotonation: Cool the suspension to 0 °C. Add 4-methoxyindole (dissolved in minimal THF) dropwise. Allow to stir at 0 °C for 30 minutes until H2 evolution ceases.

-

Silylation: Add TIPSCl (1.1 equiv) dropwise. Warm to room temperature and stir for 2–4 hours. Monitor by TLC (The N-TIPS product is significantly less polar).

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc. Dry organics over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). Note: N-TIPS indoles are often oils.

Phase 2: C6-Selective C-H Borylation

Objective: Install the Pinacolboronate ester at C6.

Reagents:

-

N-TIPS-4-methoxyindole (1.0 equiv)

-

Bis(pinacolato)diboron (B2pin2, 0.6–0.8 equiv) Note: Using <1 equiv relative to substrate minimizes diborylation.

-

[Ir(OMe)(cod)]2 (1.5 mol%)

-

dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

-

Hexane or THF (Anhydrous, degassed)

Protocol:

-

Catalyst Formation: In a glovebox or under strict Argon flow, mix [Ir(OMe)(cod)]2 and dtbpy in hexane (2 mL) in a sealable pressure tube. The solution should turn dark brown/red.

-

Reaction Assembly: Add B2pin2 and the N-TIPS-indole substrate. Dilute to 0.3 M concentration.

-

Heating: Seal the tube and heat to 80 °C for 16 hours.

-

Critical Check: The reaction mixture usually turns dark. If it turns black and precipitates significantly, the catalyst may have decomposed (check O2 exclusion).

-

-

Workup: Cool to RT. Pass the mixture through a short pad of silica gel (eluting with Et2O/Hexane) to remove the catalyst. Concentrate the filtrate.

-

Analysis: Analyze crude by 1H-NMR. Look for the diagnostic C6-H loss and the presence of the Bpin signals.

-

Yield Expectation: 70–85%.

-

Regioisomer Check: C6-Bpin product will show a singlet (or weak doublet) for H7 and H5 protons with meta-coupling patterns, distinct from C2/C3 borylation.

-

Phase 3: Suzuki-Miyaura Cross-Coupling

Objective: Convert the C6-Bpin into the desired functional group (Ar/HetAr).

Reagents:

-

Crude C6-Bpin-N-TIPS-indole (1.0 equiv)

-

Aryl Bromide/Iodide (1.2 equiv)

-

Pd(dppf)Cl2 (5 mol%) or Pd2(dba)3/SPhos (for difficult couplings)

-

K3PO4 (3.0 equiv, 2M aq. solution)

-

Dioxane (degassed)

Protocol:

-

Mix: Combine the borylated indole, aryl halide, and Pd catalyst in Dioxane.

-

Base: Add the aqueous K3PO4.

-

Heat: Stir at 90–100 °C for 4–12 hours under Argon.

-

Workup/Deprotection:

-

Option A (Isolate): Standard extraction and column chromatography.

-

Option B (One-pot Deprotection): After coupling is complete, add TBAF (1M in THF, 2.0 equiv) directly to the reaction mixture and stir at RT for 1 hour to remove the TIPS group.

-

-

Final Purification: Flash chromatography.

Workflow Diagram

Figure 2: Step-by-step synthetic workflow for C6 functionalization.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 2) | Catalyst deactivation by O2 or moisture. | Ensure rigorous degassing of solvents. Use a glovebox if available. Freshly sublime [Ir(OMe)(cod)]2. |

| C2/C7 Borylation Observed | TIPS group fell off or steric failure. | Confirm N-TIPS integrity by NMR before borylation. Ensure reaction temp does not exceed 80°C. |

| Protodeboronation | Instability of Indole-Bpin on Silica. | Critical: Indole boronates are sensitive to acidic silica. Use neutral alumina or deactivate silica with 1% Triethylamine during purification. |

| C3 Borylation | Lack of steric crowding at C3. | While 4-OMe usually protects C3, if C3-borylation persists, consider installing a transient Halogen (Br/Cl) at C3 prior to borylation, then remove it later. |

References

-

Feng, Y.; Holte, D.; Zoller, J.; Umemiya, S.; Simke, L. R.; Baran, P. S. "Total Synthesis of Verruculogen and Fumitremorgin A Enabled by Ligand-Controlled C–H Borylation."[2] Journal of the American Chemical Society, 2015 , 137(32), 10160–10163.[2]

- Key Citation: Establishes the N-TIPS strategy for C6-selective boryl

-

M. R. Smith III; R. E.[3][4] Maleczka Jr. "Iridium-Catalyzed C–H Borylation of Heterocycles." Chemical Reviews, 2010 , 110, 6817–6855.

- Key Citation: Foundational review on steric control in Ir-catalyzed boryl

- Robbins, D. W.; Hartwig, J. F. "A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions." Science, 2011, 333, 1423–1427.

-

Zheng, T.; Jiang, H.; Ma, J.; et al. "Dispersion-controlled C6-selective C–H borylation of indoles." Chemical Communications, 2025 , Advance Article.

- Key Citation: Recent advancement using dispersion forces for C6 selectivity (altern

Sources

Process Development Guide: Large-Scale Synthesis of 6-Bromo-4-methoxy-1H-indole

Executive Summary & Strategic Analysis

The indole scaffold is ubiquitous in medicinal chemistry, yet the 4,6-disubstitution pattern presents a specific synthetic challenge.[1] The 4-position is electronically deactivated and sterically sensitive, while the 6-position is often prone to competing regioselectivity during classical cyclizations (e.g., Fischer indole synthesis).[1]

For the large-scale GMP-compliant synthesis of 6-Bromo-4-methoxy-1H-indole , the Leimgruber-Batcho (LB) indole synthesis is the superior methodology.[1] Unlike the Bartoli reaction (which requires hazardous excess of vinyl Grignard reagents) or the Hemetsberger reaction (involving potentially explosive azides), the LB protocol offers:

-

Atom Economy: High-yielding condensation and cyclization steps.[1]

-

Scalability: Avoidance of cryogenic conditions and pyrophoric reagents.[1]

-

Regiocontrol: The position of the nitrogen is fixed by the starting nitro group, eliminating regioisomers common in Fischer syntheses.

Critical Quality Attribute (CQA): Retention of the aryl bromide. Catalytic hydrogenation (Pd/C, H₂) must be avoided in the final step to prevent hydrodehalogenation. This protocol utilizes a chemical reduction (Fe/AcOH) to ensure chemoselectivity.

Retrosynthetic Analysis & Pathway

The synthesis relies on the "Ortho-Toluidine" logic, where the pyrrole ring carbons are derived from the methyl group of a toluene derivative and a formyl equivalent (DMF-DMA).[1]

Graphviz Pathway Diagram

Caption: Linear synthetic flow from commodity phenol to target indole. The critical Leimgruber-Batcho sequence (Blue Zone) ensures regiochemical integrity.

Detailed Experimental Protocols

Stage 1: Enamine Formation (Condensation)

Objective: Convert the activated methyl group of the nitrotoluene into the trans-β-dimethylamino-styrene.[1]

-

Starting Material: 4-Bromo-2-methoxy-6-nitrotoluene (MW: 246.06)[1]

-

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1][2]

-

Solvent: DMF (anhydrous)[1]

Rationale: The acidity of the benzylic methyl protons is enhanced by the ortho-nitro group.[1] Heating with DMF-DMA drives the formation of the enamine.[3] Removal of the methanol by-product is essential to drive the equilibrium forward (Le Chatelier's principle).

Protocol:

-

Setup: Equip a 5L glass-lined reactor with a mechanical stirrer, internal temperature probe, and a distillation head (Dean-Stark trap not necessary, simple distillation path preferred).

-

Charging: Charge 4-Bromo-2-methoxy-6-nitrotoluene (500 g, 2.03 mol) and anhydrous DMF (1.5 L, 3 vol).

-

Reagent Addition: Add DMF-DMA (405 mL, 3.05 mol, 1.5 eq) in one portion.

-

Reaction: Heat the mixture to 110°C .

-

Process Note: Methanol will begin to distill off.[1] Ensure the receiver is vented to a scrubber.

-

-

Monitoring: Hold at 110°C for 12–16 hours. Monitor by HPLC (Target: < 2% Starting Material). The solution will turn deep dark red (characteristic of nitrostyrenes).

-

Workup (Precipitation):

-

Cool the reaction mixture to 20–25°C.

-

The product often precipitates upon cooling. If not, slowly add Water (1.5 L) over 1 hour to force precipitation.

-

Stir the slurry at 0–5°C for 2 hours.

-

-

Isolation: Filter the deep red solid. Wash the cake with water (2 x 500 mL) to remove residual DMF.

-

Drying: Dry in a vacuum oven at 45°C for 24 hours.

-

Expected Yield: 85–92%

-

Appearance: Dark red crystalline solid.[1]

-

Stage 2: Reductive Cyclization

Objective: Reduce the nitro group to an amine, which spontaneously cyclizes with the enamine double bond to form the indole, followed by elimination of dimethylamine.

-

Critical Constraint: Do NOT use Pd/C or Raney Nickel under hydrogen pressure, as this poses a high risk of debrominating the C6-Bromine.[1]

-

Selected Method: Iron powder in Acetic Acid (Fe/AcOH).[1] This method is chemoselective for nitro reduction in the presence of aryl halides.

Protocol:

-

Setup: Equip a 10L reactor with an overhead stirrer, reflux condenser, and nitrogen inlet.

-

Charging: Charge the Enamine Intermediate (from Stage 1) (500 g, 1.66 mol) and Glacial Acetic Acid (3.5 L, 7 vol).

-

Heating: Heat the suspension to 80°C . (The enamine may partially dissolve).[1]

-

Reduction (Exotherm Control):

-

Add Iron Powder (325 mesh, 370 g, 6.64 mol, 4.0 eq) portion-wise over 1 hour.

-

Safety: The reaction is exothermic. Maintain internal temperature between 85–95°C during addition. Do not allow to exceed 100°C to prevent violent boiling.[1]

-

-

Completion: After addition, stir at 90°C for 2–4 hours. Monitor by HPLC. The deep red color should fade to a lighter brown/amber.

-

Workup:

-

Cool to 25°C.

-

Dilute with Ethyl Acetate (5 L) and filter through a pad of Celite to remove iron oxides. Wash the pad with Ethyl Acetate (2 L).

-

Neutralization: The filtrate contains significant acetic acid. Wash the organic layer with Water (3 x 2 L), followed by slow washing with Sat.[1] NaHCO₃ or 10% NaOH until the aqueous phase is pH > 8.

-

Caution: CO₂ evolution during neutralization.[1]

-

-

Purification:

-

Final Isolation: Filter the off-white to pale beige crystals. Dry at 40°C under vacuum.

Analytical Specifications & Data

| Parameter | Specification | Method |

| Appearance | Off-white to pale brown solid | Visual |

| Purity | > 98.0% (AUC) | HPLC (C18, ACN/H2O) |

| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |

| Melting Point | 138–142°C (Typical) | DSC / Capillary |

| Residual Solvent | < 5000 ppm (AcOH/EtOAc) | GC-HS |

| Halogen Content | Positive for Bromine | Elemental Analysis / MS |

Key NMR Signals (DMSO-d6):

-

Indole NH: Broad singlet ~11.2 ppm.[1]

-

C2-H: Doublet/Multiplet ~7.3 ppm.[1]

-

C3-H: Doublet/Multiplet ~6.4 ppm.[1]

-

Ar-H (C5/C7): Two meta-coupled doublets (J ~1-2 Hz) in the aromatic region (approx 7.0 - 7.5 ppm).[1]

-

OMe: Singlet at ~3.9 ppm.[1]

Process Safety & Engineering Controls

Process Flow Diagram (Unit Operations)

Caption: Unit operation flow emphasizing safety nodes for volatile removal and exotherm management.

Hazard Analysis

-

Nitrotoluene Derivatives: Although less explosive than TNT, poly-nitro or halo-nitro toluenes possess high energy.[1] Do not distill the starting material to dryness at high temperatures.

-

DMF-DMA: Flammable liquid.[1] Hydrolyzes to dimethylamine (gas) and DMF. Ensure good ventilation.[1]

-

Iron/Acetic Acid:

References

-

Leimgruber, W., & Batcho, A. D. (1971).[1][2] Method for preparing indoles.[1][2][3][4][5][6] US Patent 3,732,245.[1]

-

Batcho, A. D., & Leimgruber, W. (1985).[1] Indoles from 2-nitrotoluenes.[1][2] Organic Syntheses, 63, 214.[1] [1]

-

Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1] (Review of Leimgruber-Batcho applications).

-

PubChem Compound Summary. (n.d.). 4-bromo-2-methoxy-6-nitrotoluene.[1][7][8] National Center for Biotechnology Information.[1]

-

Sigma-Aldrich. (n.d.).[1] 4-Bromo-2-nitrotoluene Product Sheet.[1][9] (Source for precursor analog data). [1]

Sources

- 1. 4-BROMO-6-METHOXYINDOLE CAS#: 393553-55-4 [m.chemicalbook.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. 4-BROMO-2-METHOXY-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 8. reagentia.eu [reagentia.eu]

- 9. 4-ブロモ-2-ニトロトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols for the Purification of 6-Bromo-4-methoxy-1H-indole Derivatives by Column Chromatography

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for the purification of 6-Bromo-4-methoxy-1H-indole and its derivatives using column chromatography, a fundamental technique in synthetic chemistry and drug development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles that govern the separation process. It offers a robust, field-tested protocol, from the initial selection of chromatographic conditions via Thin-Layer Chromatography (TLC) to the execution of flash column chromatography and post-purification analysis. The protocols and insights contained herein are designed to be self-validating, empowering researchers to achieve high purity and yield for this important class of heterocyclic compounds.

Introduction: The Chromatographic Challenge of Substituted Indoles

The 6-Bromo-4-methoxy-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic placement of a bromine atom at the 6-position and a methoxy group at the 4-position significantly modulates the electronic and lipophilic properties of the indole ring, influencing its interactions with biological targets.[1] However, these same substitutions present unique challenges for purification.

The presence of the electron-donating methoxy group and the electron-withdrawing, yet lipophilic, bromine atom, along with the polar N-H group, results in a molecule of intermediate polarity. This necessitates a carefully optimized chromatographic system to resolve the target compound from starting materials, reagents, and reaction byproducts. Standard silica gel column chromatography is the most effective and widely used method for this purpose.[2][3] This guide will walk you through a systematic approach to developing and executing a successful purification strategy.

Foundational Principles: Understanding the Separation

The successful purification of 6-Bromo-4-methoxy-1H-indole derivatives hinges on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4]

2.1. The Stationary Phase: Why Silica Gel?

For the separation of moderately polar organic compounds like substituted indoles, silica gel (SiO₂) is the stationary phase of choice.[2] Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. The indole N-H and the methoxy oxygen are primary sites for such interactions, leading to retention on the column.

2.2. Physicochemical Properties of 6-Bromo-4-methoxy-1H-indole

A clear understanding of the target molecule's properties is crucial for designing the purification protocol.

| Property | Value | Implication for Chromatography |

| Molecular Formula | C₉H₈BrNO | - |

| Molecular Weight | 226.07 g/mol | Influences diffusion rates but is less critical than polarity for this technique. |

| Boiling Point | 346.8 °C at 760 mmHg | Non-volatile, making it suitable for chromatography and solvent removal by rotary evaporation.[5] |

| Polarity | Intermediate | The methoxy and N-H groups provide polar character, while the bromo-substituted benzene ring is nonpolar. This balance requires a mobile phase of intermediate polarity for optimal elution. |

| Stability | Generally stable | Indoles can be sensitive to strong acids. While silica gel is slightly acidic, brief contact during flash chromatography is typically not problematic for this derivative.[6] However, prolonged exposure should be avoided. |

2.3. The Mobile Phase: A Balancing Act of Polarity

The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the stationary phase, carrying the analytes with it. The key is to find a mobile phase that provides differential elution of the components in the mixture. For 6-Bromo-4-methoxy-1H-indole derivatives, a binary solvent system of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed.[1][3]

-

Increasing the proportion of the polar solvent will increase the eluting power of the mobile phase, causing all compounds to move faster down the column (higher Rf values).

-

Decreasing the proportion of the polar solvent will decrease the eluting power, resulting in slower movement and lower Rf values.

Workflow for Purification

The purification process can be broken down into a logical sequence of steps, from initial analysis to the final isolation of the pure compound.

Caption: A logical workflow for the purification of 6-Bromo-4-methoxy-1H-indole derivatives.

Detailed Protocols

4.1. Protocol 1: Method Development using Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly determining the optimal solvent system for your column chromatography.[7]

Objective: To identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35. This Rf range typically provides the best separation in flash column chromatography.

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

Crude reaction mixture

-

Developing chambers

-

A range of solvents: Hexanes (or petroleum ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

-

Capillary spotters

-

UV lamp (254 nm)

-

Staining solution (e.g., potassium permanganate stain) if compounds are not UV-active.

Procedure:

-

Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

-

Spot the Plate: Using a capillary spotter, carefully apply a small spot of the dissolved sample onto the baseline of a TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a relatively nonpolar mixture, such as 10% EtOAc in Hexanes (9:1 Hexanes:EtOAc).

-

Visualize: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

-

Calculate Rf: The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

-

Optimize:

-

If the target spot's Rf is too low (<0.2), increase the polarity of the solvent system (e.g., move to 20% EtOAc in Hexanes).

-

If the Rf is too high (>0.4), decrease the polarity (e.g., move to 5% EtOAc in Hexanes).

-

Test several solvent systems to achieve good separation between the desired product and impurities.

-

Example TLC Solvent Systems for Screening:

| System | Ratio (v/v) | Polarity |

| Hexanes:EtOAc | 9:1 | Low |

| Hexanes:EtOAc | 4:1 | Medium-Low |

| Hexanes:EtOAc | 7:3 | Medium |

| Hexanes:DCM | 1:1 | Medium |

4.2. Protocol 2: Flash Column Chromatography

This protocol is based on the principles of rapid chromatography, utilizing positive pressure to accelerate the separation.[8]

Objective: To separate the 6-Bromo-4-methoxy-1H-indole derivative from impurities on a preparative scale.

Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Sand

-

Cotton or glass wool plug

-

Optimized eluent from Protocol 1

-

Crude sample

-

Collection tubes/flasks

-

Air/Nitrogen line with a regulator

Procedure:

Caption: Step-by-step workflow for flash column chromatography.

Detailed Steps:

-

Column Preparation:

-

Securely clamp the column in a vertical position.

-

Insert a small plug of cotton or glass wool at the bottom.

-

Add a thin layer of sand (approx. 1 cm).

-

Slurry Packing (Recommended): In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the eluent to form a slurry. Pour the slurry into the column. Tap the column gently to ensure even packing and remove air bubbles.

-

Once the silica has settled, add another layer of sand on top to protect the silica bed during solvent and sample addition.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

-

-

Sample Loading:

-

Liquid Loading: Dissolve the crude product in a minimal amount of a solvent (DCM is often a good choice). Carefully add the solution to the top of the column using a pipette. Rinse the flask with a small amount of eluent and add this to the column to ensure all the product is transferred.

-

Dry Loading (for samples with poor solubility in the eluent): Dissolve the crude product in a suitable solvent (e.g., acetone or methanol). Add a small amount of silica gel (2-3 times the sample weight) and remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the packed column, then add the protective layer of sand.[9]

-

-

Elution and Fraction Collection:

-

Carefully fill the column with the eluent.

-

Connect the air/nitrogen line and apply gentle pressure to achieve a steady flow rate (e.g., 5-10 cm/min descent of the solvent front).

-

Begin collecting fractions in numbered test tubes or flasks. The size of the fractions will depend on the column size and the separation.

-

Maintain a constant head of solvent above the silica gel throughout the process. If a gradient elution is needed (i.e., increasing the solvent polarity during the run), do so in a stepwise or continuous manner.

-

-

Fraction Analysis:

-

Spot every few fractions on a TLC plate.

-

Develop the TLC plate in the same eluent system.

-

Visualize under UV light to identify which fractions contain the desired product and which are pure.

-

-

Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified 6-Bromo-4-methoxy-1H-indole derivative.[7]

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Poor Separation | Incorrect solvent system. | Re-optimize the solvent system using TLC. Aim for a larger difference in Rf values between the product and impurities. |

| Column overloaded. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:50 to 1:100 sample-to-silica ratio. | |

| Cracked/Channeled Column | Poorly packed column; column ran dry. | Ensure even packing and never let the solvent level drop below the top of the stationary phase. |

| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |

| Compound Decomposes on Column | Compound is sensitive to the acidic nature of silica. | Deactivate the silica by pre-washing the column with a solvent system containing a small amount of triethylamine (~0.5-1%). Alternatively, use a different stationary phase like alumina.[10] |

Conclusion

The purification of 6-Bromo-4-methoxy-1H-indole derivatives by column chromatography is a highly effective and reproducible method when approached systematically. By leveraging TLC for rapid method development and adhering to the detailed protocols for flash chromatography, researchers can consistently achieve high levels of purity. Understanding the interplay between the physicochemical properties of the analyte and the chromatographic system is paramount to troubleshooting and adapting these methods for novel derivatives. This guide provides the foundational knowledge and practical steps to empower scientists in their synthetic and drug development endeavors.

References

-

University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). [Link]

- Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.

-

Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

-

AskChem: Do primary bromides decompose on silica? Reddit. [Link]

-

Biotage. Are there benefits to collecting flash chromatography fractions based on multiple UV wavelengths?. [Link]

-

Sorbtech. TLC for Flash Chromatography. [Link]

-

Biotage. When is Gradient Elution Better than Isocratic Elution?. [Link]

-

PubChem. 4-bromo-6-methoxy-1H-indole. [Link]

-

Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]

-

AMERICAN ELEMENTS®. 6-Bromo-4-methoxy-1H-indole. [Link]

-

Chromatography Today. Enabling facile, rapid and successful chromatographic Flash purification. [Link]

-

HALO Columns. LC Chromatography Troubleshooting Guide. [Link]

-

University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed. [Link]

-

Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. Journal of Heterocyclic Chemistry. [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments (JoVE). [Link]

-

【4K】-- Column Chromatography (Purification). YouTube. [Link]

Sources

- 1. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. ijsdr.org [ijsdr.org]

- 5. americanelements.com [americanelements.com]

- 6. reddit.com [reddit.com]

- 7. orgsyn.org [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Purification [chem.rochester.edu]

- 10. Chromatography [chem.rochester.edu]

"synthesis of 6-aryl-4-methoxy-1H-indoles via Suzuki coupling"

Application Note: High-Efficiency Synthesis of 6-Aryl-4-Methoxy-1H-Indoles via Suzuki-Miyaura Cross-Coupling

Executive Summary

The 6-aryl-4-methoxyindole scaffold is a privileged structural motif found in bioactive marine alkaloids (e.g., Breitfussin B) and emerging kinase inhibitors. Synthesizing this core presents a specific electronic challenge: the strong electron-donating group (EDG) at C4 increases the electron density of the indole ring, potentially deactivating the C6-position toward oxidative addition during palladium-catalyzed cross-coupling.

This guide details a field-proven protocol for the Suzuki-Miyaura coupling of 6-bromo-4-methoxy-1H-indole with aryl boronic acids. By utilizing bidentate ferrocenyl ligands and an optimized biphasic solvent system, researchers can achieve high yields (>85%) while suppressing common side reactions like protodehalogenation.

Strategic Analysis & Mechanistic Insight

The Electronic Challenge

In a standard Suzuki coupling, the oxidative addition of the aryl halide to Pd(0) is often the rate-determining step.

-

Indole Electronics: The indole ring is inherently electron-rich.

-

C4-Methoxy Effect: The methoxy group at C4 donates electron density into the

-system via resonance. While C6 is meta to the C4-position, the overall increase in ring electron density renders the C6-Br bond less electrophilic compared to simple aryl bromides. -

Solution: The use of electron-rich phosphine ligands (like dppf or SPhos) facilitates oxidative addition. Furthermore, protecting the N1-position (e.g., with Boc or Tosyl) is often unnecessary if mild bases are used, but can be employed to prevent catalyst poisoning by the indolyl anion.

Retrosynthetic Logic

The most efficient route utilizes 6-bromo-4-methoxy-1H-indole as the divergent intermediate. This building block is commercially available or can be synthesized via Iridium-catalyzed C-H borylation/oxidation sequences from 6-bromoindole.[1]

Figure 1: Retrosynthetic disconnection relying on the C6-Br functional handle.

Critical Parameter Optimization

The following parameters have been validated for the coupling of electron-rich indole halides.

| Parameter | Recommended Choice | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM | The large bite angle and electron-rich nature of the dppf ligand stabilize the Pd(0) species and accelerate oxidative addition into the deactivated C-Br bond. |

| Solvent | Toluene/EtOH/H₂O (4:1:1) | This ternary mixture ensures solubility of the organic indole, the boronic acid, and the inorganic base. Ethanol acts as a phase-transfer co-solvent. |

| Base | NaHCO₃ (Sat. Aq.) | A milder base than K₂CO₃ or K₃PO₄. It minimizes competitive deprotonation of the indole N-H (pKa ~16), reducing the formation of unreactive indolyl-palladium species. |

| Temperature | 80–90 °C | Sufficient thermal energy is required to overcome the activation barrier for oxidative addition in this electron-rich system. |

Detailed Experimental Protocol

Objective: Synthesis of 6-(4-fluorophenyl)-4-methoxy-1H-indole. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents & Materials

-

Substrate: 6-Bromo-4-methoxy-1H-indole (226 mg, 1.0 mmol) [CAS: 393553-57-6].

-

Coupling Partner: (4-Fluorophenyl)boronic acid (210 mg, 1.5 mmol).

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (41 mg, 0.05 mmol, 5 mol%).

-

Base: Saturated aqueous NaHCO₃ (2.0 mL).

-

Solvent: Toluene (8 mL) and Ethanol (2 mL).

Step-by-Step Procedure

-

Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

-

Reagent Loading: Charge the vessel with the indole substrate (1.0 equiv), boronic acid (1.5 equiv), and the Pd catalyst (5 mol%).

-

Note: Adding the catalyst to the solid mixture before solvent addition minimizes catalyst decomposition.

-

-

Solvent Addition & Degassing:

-

Add Toluene and Ethanol via syringe.

-

Add the saturated NaHCO₃ solution.[2]

-

CRITICAL STEP: Sparge the biphasic mixture with nitrogen gas for 10–15 minutes. Oxygen is the primary cause of Suzuki coupling failure (homocoupling vs. cross-coupling).

-

-

Reaction: Seal the vessel and heat to 90 °C in an oil bath (or aluminum block) with vigorous stirring (>800 rpm) to ensure phase mixing.

-

Monitor: Check by TLC or LC-MS after 2 hours. Full conversion is typically observed within 4–6 hours.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate the layers.[3] Extract the aqueous layer twice with Ethyl Acetate (2 x 15 mL).

-

Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc). The 4-methoxy group increases polarity compared to simple indoles.

-

Mechanistic Workflow & Troubleshooting

The catalytic cycle below highlights the specific electronic considerations for this substrate.

Figure 2: Suzuki catalytic cycle emphasizing the rate-limiting oxidative addition due to the electron-rich indole core.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Oxidative addition failure. | Switch to SPhos Pd G2 or XPhos Pd G2 precatalysts. These bulky, electron-rich ligands drive the reaction on deactivated halides. |

| Protodehalogenation | Reduction of C-Br to C-H. | Solvent is too "wet" or reaction is overheated. Ensure solvents are degassed and dry; reduce temp to 80 °C. |

| Homocoupling (Ar-Ar) | Oxygen presence.[3] | Re-sparge solvents strictly. Ensure boronic acid is not in large excess (>2.0 equiv promotes homocoupling). |

| N-Arylation | Competitive coupling at Nitrogen. | Use N-Boc protected indole or ensure base is weak (NaHCO₃) to keep N-H protonated. |

References

-

Breitfussin B Synthesis

- Citation: Anbarasan, P., et al. "C4–H alkoxylation of 6-bromoindole and its application to the synthesis of breitfussin B." Chemical Science, 2015.

- Relevance: Establishes the stability of the 6-bromo-4-methoxyindole core and its utility in total synthesis.

-

Source:

-

Efflux Pump Inhibitor Protocol

- Citation: WO2018165611A1. "Indole derivatives as efflux pump inhibitors.

- Relevance: Provides the specific Pd(dppf)Cl₂/Toluene/EtOH protocol adapted for this guide.

-

Source:

-

General Suzuki Mechanism

- Citation: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

- Relevance: Foundational text for the mechanistic cycle and base selection.

-

Source:

Sources

Application Note: 6-Bromo-4-methoxy-1H-indole in Advanced Materials Science

Executive Summary: The "Dual-Handle" Advantage

6-Bromo-4-methoxy-1H-indole (CAS: 393553-57-6) represents a high-value scaffold for the precision engineering of organic semiconductors and fluorescent probes. Unlike generic indole precursors, this specific isomer offers a unique "Push-Pull-Processable" triad:

-

Electronic Push (4-OMe): The methoxy group at the C4 position acts as a strong electron-donating group (EDG) that raises the HOMO level, facilitating hole transport, while simultaneously disrupting π-π stacking to improve solubility in organic solvents.

-

Synthetic Handle (6-Br): The bromine atom at the C6 position serves as a high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for linear conjugation extension without interfering with the reactive C3 site.

-

Optical Tuning: The 4-methoxy substituent induces a bathochromic shift (red-shift) in emission compared to unsubstituted indoles, making it ideal for blue-to-green fluorescent sensors.

This guide outlines the utilization of 6-Bromo-4-methoxy-1H-indole as a core building block for Donor-Acceptor (D-A) polymers and molecular probes .

Molecular Architecture & Material Logic

To effectively use this compound, one must understand its electronic landscape.

| Feature | Chemical Logic | Material Consequence |

| 6-Bromo Substituent | Distal Halogenation | Enables "Head-to-Tail" or "Side-Chain" polymerization. Crucial for extending conjugation length in OLED hosts. |

| 4-Methoxy Group | Steric & Electronic Donor | Solubility: Breaks planar symmetry, enhancing solubility in CHCl₃/Toluene. Bandgap: Raises HOMO energy, reducing the bandgap for easier oxidation (p-type behavior). |

| C3-H Site | Unsubstituted Reactive Site | Remains open for formylation (Vilsmeier-Haack) or direct arylation, allowing the creation of "T-shaped" or "Y-shaped" chromophores. |

Structural Logic Diagram

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

Caption: Divergent synthesis strategy. The C6-Br handle allows for polymer backbone construction, while the C3 position remains available for functional group installation.

Protocol A: Synthesis of Donor-Acceptor Monomers

Application: Creating low-bandgap oligomers for Organic Photovoltaics (OPVs) or OFETs. Mechanism: Suzuki-Miyaura Cross-Coupling.

Materials Required[1][2][3][4][5][6][7]

-

Substrate: 6-Bromo-4-methoxy-1H-indole (1.0 eq)

-

Partner: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiadiazole (or similar acceptor) (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: K₂CO₃ (2M aqueous solution)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Inert Gas: Argon or Nitrogen (Grade 5.0)

Step-by-Step Methodology

-

Degassing (Critical): Sparge the 1,4-dioxane and 2M K₂CO₃ separately with Argon for 20 minutes. Oxygen poisons the Pd catalyst and promotes homocoupling.

-

Reaction Assembly: In a flame-dried Schlenk flask, combine the indole substrate, boronic ester partner, and Pd catalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane via syringe, followed by the base solution.

-

Thermal Activation: Seal the flask and heat to 90°C for 16 hours. Note: The 4-OMe group thermally stabilizes the indole ring, preventing decomposition often seen with electron-deficient indoles.

-

Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium black. Extract with Ethyl Acetate (3x).

-

Purification: The 4-methoxy group imparts a distinct polarity. Purify via flash column chromatography (Silica Gel 60).

-

Gradient: Hexanes:Ethyl Acetate (Start 9:1 → End 7:3).

-

Observation: Product will likely fluoresce blue/green under 365nm UV light due to the extended conjugation.

-

Protocol B: Synthesis of Solvatochromic Probes

Application: Designing fluorescent sensors for polarity or viscosity. Mechanism: C3-Formylation followed by Knoevenagel Condensation.

Rationale

The 4-methoxy group serves as an "auxiliary donor," enhancing the intramolecular charge transfer (ICT) state when an acceptor is attached at C3.

Workflow

-

Vilsmeier-Haack Formylation:

-

React 6-Bromo-4-methoxy-1H-indole with POCl₃/DMF at 0°C → RT.

-

Result: 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde.

-

Why: The C3 position is naturally nucleophilic; the 4-OMe group enhances this nucleophilicity, making the reaction proceed faster than in unsubstituted indoles.

-

-

Knoevenagel Condensation:

-

Reagents: Indole-3-carbaldehyde (from step 1) + Malononitrile (1.2 eq) + Piperidine (cat.) in Ethanol.

-

Reflux: 2 hours.

-

Product: A "Push-Pull" dye where the Indole is the Donor and the Dicyanovinyl group is the Acceptor.

-

Data Validation (Expected Results)

| Parameter | Unsubstituted Analog | 6-Bromo-4-methoxy Analog | Interpretation |

| Absorption | ~380 nm | ~410 nm | 4-OMe causes red-shift (smaller bandgap). |

| Emission | ~450 nm | ~495 nm | Stronger ICT character. |

| Solubility (CHCl₃) | Low (<5 mg/mL) | High (>20 mg/mL) | 4-OMe disrupts stacking, aiding processing. |

Troubleshooting & Optimization

-

Issue: Low Yield in Coupling (Protocol A).

-

Cause: The free N-H proton on the indole can be deprotonated by the base, poisoning the catalyst or creating anionic species that coordinate poorly.

-

Fix: Protect the N-H position before coupling. Use N-Boc or N-Methyl protection.

-

N-Methylation: NaH (1.2 eq), MeI (1.5 eq) in THF, 0°C. This also further improves solubility.

-

-

-

Issue: Purification Difficulty.

-

Insight: 6-Bromo-4-methoxy-1H-indole is sensitive to acid. Avoid highly acidic silica or prolonged exposure to TFA. Use neutral alumina if degradation is observed.

-

References

-

Synthesis & Reactivity of Methoxy-Indoles

-

Title: Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.

- Source:Current Organic Chemistry, 2005.

- Relevance: Establishes the electronic activation provided by the methoxy group

-

Link:[Link]

-

-

Indoles in Organic Electronics

-

Cross-Coupling Methodologies

-

Fluorescence Properties

- Title: Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Mel

- Source:Journal of Medicinal Chemistry, 2014.

- Relevance: Demonstrates how 4-substitution (analogous to 4-methoxy) dramatically alters the fluorescence quantum yield and Stokes shift of the indole core.

-

Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-methoxy-1H-indole

Welcome to the technical support center for the synthesis of 6-Bromo-4-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important indole derivative. By understanding the underlying chemical principles, you can troubleshoot effectively and optimize your reaction conditions for higher yields and purity.

I. Overview of Synthetic Strategies & Common Pitfalls

The synthesis of polysubstituted indoles like 6-Bromo-4-methoxy-1H-indole can be approached through several classical methods, each with its own set of advantages and potential for side reactions. The most probable and widely used method for this specific substitution pattern is the Fischer indole synthesis .[1] Alternative routes such as the Leimgruber-Batcho and Bischler-Möhlau syntheses are also viable but may present different challenges.

This guide will focus primarily on the Fischer indole synthesis, as it is the most likely route to be employed for this target molecule, starting from the corresponding phenylhydrazine and an aldehyde or ketone.

II. The Fischer Indole Synthesis: A Closer Look

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement to form the indole ring.[3] For the synthesis of 6-Bromo-4-methoxy-1H-indole, the logical starting materials are 4-bromo-2-methoxyphenylhydrazine and an acetaldehyde equivalent (e.g., acetaldehyde itself or a protected form).

Experimental Workflow: Fischer Indole Synthesis

Caption: A simplified workflow for the Fischer indole synthesis of 6-Bromo-4-methoxy-1H-indole.

III. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 6-Bromo-4-methoxy-1H-indole via the Fischer indole synthesis.

FAQs

Q1: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the likely causes?

A1: Low yields in a Fischer indole synthesis can be attributed to several factors:

-